2-(1H-Indol-3-yl)-nicotinonitrile
Overview
Description
2-(1H-Indol-3-yl)-nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of the nicotinonitrile group adds further chemical versatility, making this compound of significant interest in various fields of research.
Scientific Research Applications
2-(1H-Indol-3-yl)-nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nicotinonitrile group can then be introduced through a nucleophilic substitution reaction using appropriate nitrile precursors .
Industrial Production Methods
Industrial production of 2-(1H-Indol-3-yl)-nicotinonitrile may involve large-scale Fischer indole synthesis followed by nitrile introduction. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-nicotinonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions. The nitrile group can further modulate these interactions by providing additional binding sites or altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-quinazolin-4(3H)-one: Similar in structure but contains a quinazolinone moiety instead of a nicotinonitrile group.
3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Contains an oxidizable group at the 1,2,4-positions.
Uniqueness
2-(1H-Indol-3-yl)-nicotinonitrile is unique due to the presence of both the indole and nicotinonitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-8-10-4-3-7-16-14(10)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBGOTBCKWZJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463020 | |
Record name | 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3191-30-8 | |
Record name | 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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